molecular formula C25H21FN4O2S B2979216 N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207026-88-7

N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2979216
CAS No.: 1207026-88-7
M. Wt: 460.53
InChI Key: IKYFXGMDOZTLQT-UHFFFAOYSA-N
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Description

N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry research. Its structure incorporates several privileged pharmacophores, including a benzamide group, a 1H-imidazole ring, and a 2-fluorophenyl moiety, which are commonly found in bioactive molecules . The 1H-imidazole scaffold is a prominent heterocycle in drug discovery, known for its ability to engage in key interactions with biological targets, such as hydrogen bonding and π–π stacking . This molecular framework is frequently explored for its potential in developing novel therapeutic agents, particularly in oncology, where similar compounds have demonstrated mechanisms of action involving enzyme inhibition and interaction with cellular DNA . The specific inclusion of a fluorine atom on the phenyl ring is a common strategy in lead optimization, as it can influence the compound's electronic properties, metabolic stability, and binding affinity . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against various biological targets, investigating structure-activity relationships (SAR), and developing new enzyme inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-4-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2S/c26-21-8-4-5-9-22(21)29-23(31)17-33-25-27-14-15-30(25)20-12-10-19(11-13-20)24(32)28-16-18-6-2-1-3-7-18/h1-15H,16-17H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYFXGMDOZTLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of benzoic acids with amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed reactions in the presence of ligands such as triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares key features with several derivatives reported in the literature:

Compound Name Key Features Molecular Formula Molecular Weight Key Spectral Data (IR/NMR) Reference
Target Compound Imidazole, 2-fluorophenyl carbamoyl, sulfanyl linker, benzamide C₂₄H₂₀FN₄O₂S 463.5 (calc.) N/A (data not provided in evidence) N/A
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide [] Imidazole, nitro group, 4-fluorobenzyl C₁₂H₁₁FN₄O₃ 302.25 Synthesized via CDI-mediated coupling
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide [] Imidazole, sulfanyl-carbamoyl linker, cyclohexylmethyl C₂₅H₂₈N₄O₂S 448.58 SMILES: O=C(CSc1ccccc1C(=O)Nc1ccc(cc1)n1cncc1)NCC1CCCCC1
N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide [] Imidazole, methylsulfanyl-phenyl, furan-methyl C₂₅H₂₄N₄O₃S₂ 492.6 SMILES: CSc1ccc(CNC(=O)CSc2nccn2-c2cccc(C(=O)NCc3ccco3)c2)cc1

Key Observations :

  • Imidazole Substitution : The target compound and analogues in , and 8 share a 1H-imidazole core. However, substituents vary significantly (e.g., nitro group in vs. sulfanyl-carbamoyl in the target compound).
  • Fluorinated Aromatic Groups : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorobenzyl group in and the absence of fluorine in –6. Fluorination often enhances metabolic stability and binding affinity .
  • Linker Diversity : The sulfanyl-carbamoyl linker in the target compound is analogous to –8 but differs from the acetamide linker in .
Spectroscopic and Tautomeric Behavior
  • IR Analysis :
    • The target’s sulfanyl (C–S) and carbamoyl (C=O) groups would exhibit stretches at ~1240–1255 cm⁻¹ and ~1660–1680 cm⁻¹, respectively, as seen in .
    • Absence of S–H stretches (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer (similar to ’s triazoles) .
  • NMR Analysis :
    • The 2-fluorophenyl group would show distinct ¹⁹F NMR shifts, comparable to fluorinated analogues in –4 .
Functional Group Impact on Properties
  • Electron-Withdrawing Effects : The 2-fluorophenyl group introduces moderate electron withdrawal, contrasting with ’s nitro group (stronger electron withdrawal) .

Biological Activity

N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H19FN2O3SC_{21}H_{19}FN_2O_3S, indicating the presence of a benzamide moiety and a fluorophenyl group, which are significant for its biological interactions. The imidazole ring contributes to its pharmacological properties, making it a candidate for various biological activities.

Research indicates that compounds with imidazole rings often interact with various biological targets, including enzymes and receptors. This specific compound may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The imidazole moiety may allow interaction with GABA-A receptors, potentially modulating neurotransmission .

Antitumor Activity

Recent studies have highlighted the compound's antiproliferative effects on cancer cell lines. For instance, analogs of this compound demonstrated increased activity against breast cancer cell lines such as MDA-MB-231, suggesting that modifications to the structure can enhance therapeutic efficacy .

Cell LineIC50 (μM)Reference
MDA-MB-231 (TNBC)15.2
Other Cancer LinesVaries

Antiviral Potential

The compound has also been investigated for antiviral properties. Studies have shown that modifications at specific positions can enhance affinity for viral proteins, thereby improving biological activity against viruses like TMV (Tobacco Mosaic Virus) .

Case Studies

  • Case Study on Antitumor Activity :
    • In a study assessing various derivatives, this compound was found to significantly inhibit cell proliferation in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Case Study on Antiviral Efficacy :
    • A series of experiments demonstrated that the compound exhibited notable antiviral activity at low concentrations, particularly when tested against RNA viruses. The structure-activity relationship indicated that the presence of the fluorophenyl group was crucial for enhancing antiviral potency .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide?

Methodological Answer: A stepwise approach is critical. First, synthesize the imidazole core via cyclization of thiourea intermediates under acidic conditions (e.g., HCl/EtOH). Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). For the benzamide coupling, employ carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF to minimize side reactions. Monitor reaction progress via TLC and characterize intermediates using 1^1H NMR and ESI-MS to ensure regiochemical fidelity . Final purification via recrystallization (methanol/water) enhances crystallinity and purity.

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm sulfanyl (-S-) linkage (δ 3.5–4.0 ppm for SCH₂).
  • Mass Spectrometry (ESI-MS): Compare experimental [M+H]⁺ values with theoretical masses (e.g., ±0.005 Da tolerance) to verify molecular integrity .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (CH₃CN/EtOAc) and refine structures using SHELXL .

Q. What solvent systems and reaction conditions mitigate side reactions during imidazole ring formation?

Methodological Answer: Avoid protic solvents (e.g., H₂O) during imidazole cyclization to prevent hydrolysis. Use anhydrous THF or DCM with catalytic p-toluenesulfonic acid (PTSA) at 60–80°C. Monitor reaction pH (neutral to slightly acidic) to suppress unwanted sulfoxide formation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
  • Molecular Docking (AutoDock Vina): Dock the compound into target proteins (e.g., kinase domains) using flexible ligand/rigid receptor protocols. Validate docking poses with MD simulations (GROMACS) to assess stability .

Q. How to resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization: Control variables such as cell line passage number, serum concentration, and incubation time.
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency loss .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify outliers in dose-response curves .

Q. What strategies address regioselectivity challenges during sulfanyl group introduction?

Methodological Answer: Use directing groups (e.g., nitro or methoxy substituents) on the benzamide moiety to orient the sulfanyl (-S-) addition. For example, meta-substituted fluorophenyl groups enhance steric control during thiolate nucleophilic attack . Confirm selectivity via 1^1H NMR coupling constants and NOESY for spatial proximity analysis .

Q. How to optimize fluorescence properties for cellular imaging applications?

Methodological Answer: Modify the benzamide’s substituents (e.g., electron-withdrawing groups like -CN or -NO₂) to redshift emission wavelengths. Measure fluorescence quantum yields using integrating spheres (λₑₓ = 350 nm) and compare with standards (e.g., quinine sulfate). Solvent polarity (e.g., DMSO vs. PBS) significantly impacts Stokes shift .

Data Contradiction and Validation

Q. How to validate unexpected mass spectrometry fragments (e.g., m/z 250.1) observed during analysis?

Methodological Answer:

  • MS/MS Fragmentation: Isolate the precursor ion and perform collision-induced dissociation (CID) to map fragmentation pathways.
  • Isotopic Labeling: Synthesize a deuterated analog (e.g., CD₃-substituted benzamide) to distinguish between true fragments and artifacts .

Q. What analytical workflows confirm the absence of toxic byproducts (e.g., residual thioureas)?

Methodological Answer:

  • HPLC-PDA: Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm. Compare retention times with synthesized standards.
  • LC-HRMS: Screen for exact masses of potential byproducts (e.g., thioureas: [M+H]⁺ = 210.0892) with a mass error <2 ppm .

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